
3,3'-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) is a complex organic compound that features a brominated phenylene core with two difluoropyridine groups attached
Preparation Methods
The synthesis of 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) typically involves multiple steps, starting with the bromination of a methyl-substituted phenylene compound. This is followed by the introduction of difluoropyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the phenylene core can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include solvents like DMF, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) involves its interaction with molecular targets through its brominated phenylene core and difluoropyridine groups. These interactions can lead to changes in the structure and function of the target molecules, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Similar compounds to 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(2,6-difluoropyridine) include other brominated phenylene derivatives and difluoropyridine compounds. What sets this compound apart is the combination of both brominated phenylene and difluoropyridine groups, which imparts unique chemical and physical properties. Some similar compounds include:
- 3,3’-(5-Bromo-4-methyl-1,3-phenylene)bis(trimethylsilane)
- 2-Bromo-5-methyl-1,3,4-thiadiazole
These compounds share structural similarities but differ in their specific functional groups and resulting properties.
Properties
CAS No. |
919288-42-9 |
|---|---|
Molecular Formula |
C17H9BrF4N2 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
3-[3-bromo-5-(2,6-difluoropyridin-3-yl)-2-methylphenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C17H9BrF4N2/c1-8-12(11-3-5-15(20)24-17(11)22)6-9(7-13(8)18)10-2-4-14(19)23-16(10)21/h2-7H,1H3 |
InChI Key |
LBYPYZITKSCMPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C2=C(N=C(C=C2)F)F)C3=C(N=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


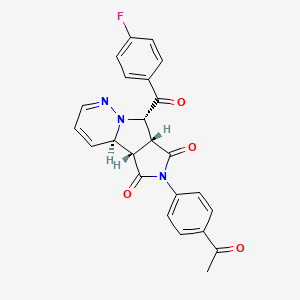
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
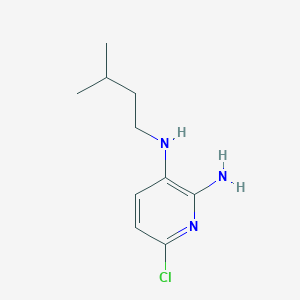
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)
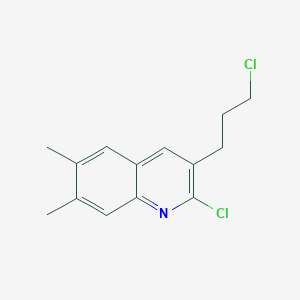
![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
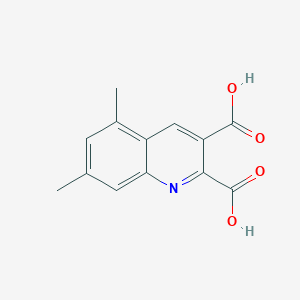
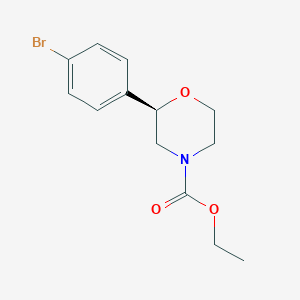


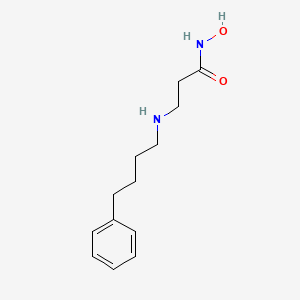
![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
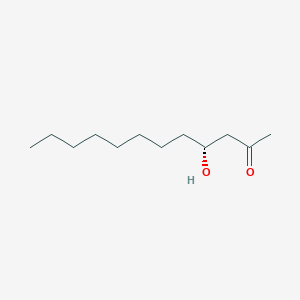
![3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632989.png)
